![molecular formula C15H13Cl B14602062 1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene CAS No. 58566-19-1](/img/structure/B14602062.png)
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a vinyl group attached to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chlorobenzene with 4-methylstyrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of 1-chloro-2-[2-(4-methylphenyl)ethanone] or 1-chloro-2-[2-(4-methylphenyl)ethanoic acid].
Reduction: Formation of 1-chloro-2-[2-(4-methylphenyl)ethyl]benzene.
Substitution: Formation of compounds like 1-hydroxy-2-[2-(4-methylphenyl)ethenyl]benzene.
Applications De Recherche Scientifique
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic or nucleophilic reactions depending on the functional groups present. The pathways involved may include the formation of reactive intermediates that can interact with biological macromolecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-[2-(4-methylphenyl)ethyl]benzene: Similar structure but with an ethyl group instead of a vinyl group.
1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[2-(4-methoxyphenyl)ethenyl]benzene: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and vinyl groups on the benzene ring allows for diverse chemical transformations and interactions.
Propriétés
Numéro CAS |
58566-19-1 |
|---|---|
Formule moléculaire |
C15H13Cl |
Poids moléculaire |
228.71 g/mol |
Nom IUPAC |
1-chloro-2-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13Cl/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,1H3 |
Clé InChI |
DTAHFSLJKXEZDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


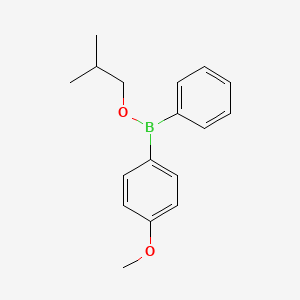
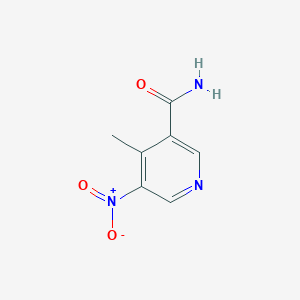
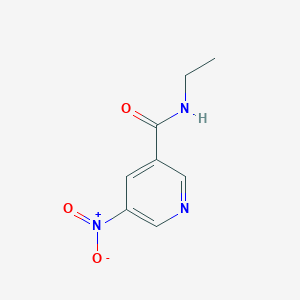
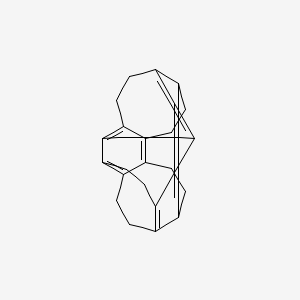
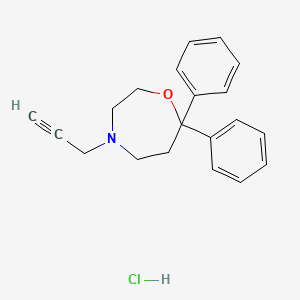
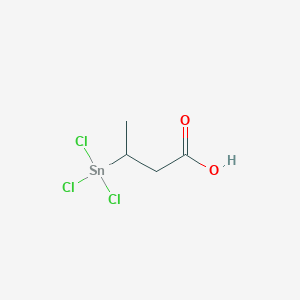

![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)

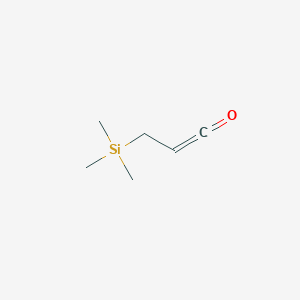
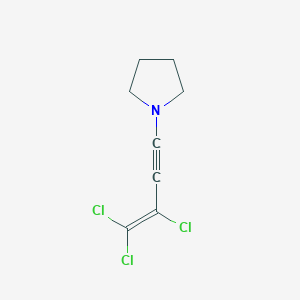
![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)
